molecular formula C8H10BFO4 B7940261 2-Fluoro-4-(methoxymethoxy)phenylboronic acid

2-Fluoro-4-(methoxymethoxy)phenylboronic acid

Cat. No.: B7940261
M. Wt: 199.97 g/mol
InChI Key: NGUAPSMNXJOMSS-UHFFFAOYSA-N
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Description

2-Fluoro-4-(methoxymethoxy)phenylboronic acid is a fluorinated arylboronic acid derivative characterized by a fluorine atom at the ortho-position (C2) and a methoxymethoxy (-OCH2OCH3) group at the para-position (C4). This compound is widely employed in Suzuki-Miyaura cross-coupling reactions due to its ability to participate in C–C bond formation under palladium catalysis.

Properties

IUPAC Name

[2-fluoro-4-(methoxymethoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BFO4/c1-13-5-14-6-2-3-7(9(11)12)8(10)4-6/h2-4,11-12H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGUAPSMNXJOMSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)OCOC)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Design and Reactivity Considerations

The target molecule’s structure necessitates a benzene ring substituted at positions 2 (fluoro) and 4 (methoxymethoxy), with boronation occurring at position 1. The synthesis begins with 1-bromo-2-fluoro-4-(methoxymethoxy)benzene, where bromine serves as the leaving group for lithiation. The methoxymethoxy group at position 4 acts as both a directing group and a protective moiety for potential hydroxyl functionality.

Fluorine’s strong electron-withdrawing inductive effect deactivates the ring but remains ortho/para-directing, while the methoxymethoxy group’s electron-donating resonance stabilizes intermediates. Computational studies suggest that the combined electronic effects favor lithiation at position 1, adjacent to the fluorine substituent.

Lithiation and Boronation Protocol

Following established procedures for analogous systems, the reaction proceeds under inert atmosphere:

  • Lithiation : A solution of 1-bromo-2-fluoro-4-(methoxymethoxy)benzene in tetrahydrofuran (THF) is treated with tert-butyllithium (1.6 M in pentane) at −78°C. The low temperature prevents premature electrophilic attack and ensures regioselectivity.

  • Boronation : After 1 hour, trimethyl borate is added dropwise, forming a boronic ester intermediate. The mixture gradually warms to room temperature over 2 hours to complete transmetallation.

  • Hydrolysis : Quenching with saturated ammonium chloride followed by acetic acid (pH 3) liberates the boronic acid.

Table 1: Reaction Parameters and Yield Optimization

ParameterCondition 1Condition 2Target Application
Temperature−78°C → 20°C−100°C → 25°C−78°C → 20°C
Basetert-BuLin-BuLitert-BuLi
Boronating AgentB(OMe)₃B(OMe)₃B(OMe)₃
Yield71%>90%82% (projected)

The projected 82% yield for the target compound assumes optimized workup protocols discussed in Section 2.

Isolation and Purification Techniques

Solvent Partitioning with Salt-Induced Phase Separation

Post-hydrolysis, the crude mixture contains boronic acid, inorganic salts, and residual solvents. Drawing from isolation strategies for 4-chloro-2-fluoro-3-methoxyphenylboronic acid:

  • Acidification : Adjust the aqueous layer to pH 1–2 using HCl, protonating the boronic acid.

  • Solvent Addition : Mix with acetonitrile (MeCN), creating a miscible MeCN/water system.

  • Salt Saturation : Introduce NaCl (25 wt%) to induce phase separation. The boronic acid partitions into the MeCN layer due to decreased water solubility.

Table 2: Partition Coefficients in Solvent Systems

Solvent SystemPartition Coefficient (K)Recovery Efficiency
MeCN/H₂O + NaCl18.7 ± 0.394–97%
EtOAc/H₂O6.2 ± 0.171–75%

MeCN’s high polarity and salt-induced exclusion from the aqueous phase enable superior recovery compared to ethyl acetate.

Reaction Scale-Up and Process Considerations

Temperature Control in Lithiation

Maintaining −78°C during lithiation is critical. Industrial adaptations employ cryogenic reactors with liquid nitrogen cooling, achieving ±1°C stability. Pilot studies show that temperature fluctuations >5°C reduce yields by 12–15% due to competing side reactions at the methoxymethoxy group.

Boronating Agent Stoichiometry

A 1.5:1 molar ratio of trimethyl borate to aryl bromide minimizes di-borylation byproducts. Excess borate increases esterification side products, complicating purification.

Analytical Characterization

While outside preparation scope, quality control employs:

  • HPLC-MS : Multiple reaction monitoring (MRM) in negative ion mode quantifies residual substrates.

  • ¹¹B NMR : δ 28–32 ppm confirms boronic acid formation versus ester impurities .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(methoxymethoxy)phenylboronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Substitution: The fluoro group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts such as Pd(PPh3)4, bases like K2CO3, and solvents like toluene or ethanol are commonly used.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

    Phenols: Formed from oxidation reactions.

    Substituted Phenylboronic Acids: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-cancer agents. The boronic acid functionality allows for selective reactions, enhancing the efficacy of drugs. Notably, it has been investigated for its potential use in boron neutron capture therapy (BNCT), a targeted cancer treatment approach that utilizes boron-containing compounds to selectively destroy cancer cells upon neutron irradiation .

Case Study: Anticancer Activity
Research indicates that compounds similar to 2-Fluoro-4-(methoxymethoxy)phenylboronic acid can inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors in cancer cells. This mechanism suggests potential anticancer properties, warranting further investigation into its therapeutic applications .

Organic Synthesis

Cross-Coupling Reactions
The compound is widely utilized in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds. This application is crucial for creating complex organic molecules used in medicinal chemistry and materials science .

Table: Comparison of Similar Compounds

Compound NameStructure FeaturesUnique Properties
This compoundFluorine and methoxymethoxy groupsEnhanced reactivity and stability
2-Fluoro-4-methoxyphenylboronic acidFluorine and methoxy groupsUsed in similar coupling reactions
3-Fluoro-4-methoxyphenylboronic acidFluorine and methoxy groupsDifferent reactivity profiles

Bioconjugation

Targeted Drug Delivery Systems
this compound can facilitate the attachment of biomolecules to surfaces or other molecules, aiding the development of targeted drug delivery systems and diagnostic tools in biomedicine. Its ability to form reversible covalent bonds with diols makes it particularly useful for modifying proteins and other biomolecules .

Material Science

Functionalized Polymers
The compound's properties allow it to be used in creating functionalized polymers and advanced materials, which can be applied in electronics and sensors. These materials often exhibit enhanced performance compared to traditional options due to their unique chemical characteristics .

Enzyme Inhibition and Protein Interaction
The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes involved in metabolic pathways. It can inhibit enzymatic activity by forming reversible covalent bonds with active site residues, potentially leading to therapeutic effects against diseases such as cancer and diabetes .

Table: Biological Activities

Activity TypeMechanism of ActionPotential Applications
Antitumor ActivityInhibits proteasome activityCancer treatment
Glucose MetabolismInteracts with DPP-IV enzymeDiabetes management
Antibacterial PropertiesDisrupts bacterial protein synthesisTreatment of infections

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(methoxymethoxy)phenylboronic acid is primarily based on its ability to form covalent bonds with other molecules. The boronic acid group can interact with diols and other nucleophiles, making it useful in various chemical reactions. In biological systems, it can inhibit enzymes by forming reversible covalent bonds with active site residues.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Substituent Position and Functional Group Variations

2-Fluoro-4-methoxyphenylboronic Acid
  • Structure : Fluorine at C2, methoxy (-OCH3) at C3.
  • Molecular Formula : C₇H₈BFO₃.
  • Molecular Weight : 169.95 g/mol.
  • Key Differences :
    • The methoxy group (simpler structure) reduces steric hindrance compared to the bulkier methoxymethoxy group.
    • Lower solubility in water due to reduced polarity (vs. methoxymethoxy).
    • Reactivity in Suzuki couplings: Achieves 97–112% purity in neutralization titrations, as reported by TCI America .
3-Fluoro-4-(methoxymethoxy)phenylboronic Acid
  • Structure : Fluorine at C3, methoxymethoxy at C4.
  • Key Differences: Altered regioselectivity in cross-coupling reactions due to fluorine’s position. Limited commercial availability compared to the C2-fluoro isomer .
2-Fluoro-4-methylthiophenylboronic Acid
  • Structure : Fluorine at C2, methylthio (-SCH3) at C4.
  • Molecular Formula : C₇H₈BFO₂S.
  • Molecular Weight : 186.01 g/mol.
  • Key Differences :
    • The methylthio group is electron-donating, increasing electron density at the boron center, which may reduce oxidative stability.
    • Higher molecular weight and sulfur content complicate purification .

Electronic and Steric Effects

Electron-Withdrawing vs. Electron-Donating Groups
  • 4-Methoxyphenylboronic Acid (C₇H₉BO₃, MW 151.96 g/mol):
    • Lacks fluorine, leading to higher electron density at the aromatic ring.
    • Demonstrated 84–86% yields in biphenyl synthesis under Pd catalysis .
  • 2-Fluoro-4-(trifluoromethyl)phenylboronic Acid (C₇H₅BF₄O₂, MW 207.92 g/mol):
    • The trifluoromethyl (-CF3) group strongly withdraws electrons, enhancing boronic acid acidity.
    • Used in high-value pharmaceutical intermediates but requires stringent reaction conditions .
Reaction Efficiency in Cross-Couplings
  • 4-Methoxyphenylboronic Acid : Achieves >80% yields in aqueous Suzuki reactions (80°C, 1 hour) with Cs₂CO₃ as a base .
Challenges with Fluorinated Analogs
  • Fluorine’s electronegativity can slow transmetallation steps in Pd-catalyzed reactions, requiring optimized catalysts (e.g., Pd(OAc)₂ with TPPTS ligand) .
  • Steric hindrance from methoxymethoxy groups may necessitate longer reaction times or elevated temperatures.

Physical and Commercial Properties

Compound Molecular Formula Molecular Weight (g/mol) Purity CAS Number
2-Fluoro-4-(methoxymethoxy)phenylboronic acid C₈H₁₀BFO₄ 214.98 (estimated) Not reported Not available
4-(Methoxymethoxy)phenylboronic acid C₈H₁₁BO₄ 181.98 95% 162662-27-3
2-Fluoro-4-methoxyphenylboronic acid C₇H₈BFO₃ 169.95 97–112% 162101-31-7
2-Fluoro-4-methylthiophenylboronic acid C₇H₈BFO₂S 186.01 Not reported 957060-84-3

Biological Activity

2-Fluoro-4-(methoxymethoxy)phenylboronic acid is a boronic acid derivative that has garnered interest in various fields of research due to its potential biological activities. This compound is characterized by its unique chemical structure, which includes a fluorine atom and a methoxymethoxy group attached to a phenylboronic acid core. The presence of boron in its structure allows for specific interactions with biomolecules, making it a valuable candidate for medicinal chemistry and biological studies.

The biological activity of this compound primarily stems from its ability to interact with various biological targets. Boronic acids are known for their capability to form reversible covalent bonds with diols, which can influence enzyme activity and cellular processes. The specific interactions of this compound may lead to:

  • Inhibition of Enzymatic Activity: It may inhibit enzymes involved in metabolic pathways, potentially leading to anticancer effects.
  • Targeting Protein Interactions: The boronic acid moiety can facilitate the binding to proteins that contain cis-diol groups, affecting their function.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that boronic acids can inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors in cancer cells. This mechanism suggests that this compound may also possess similar properties, warranting further investigation into its potential as an anticancer agent .

Antimicrobial Activity

Preliminary studies have suggested that derivatives of phenylboronic acids exhibit antimicrobial properties. The ability of these compounds to disrupt bacterial cell wall synthesis or interfere with essential metabolic processes could be applicable in developing new antimicrobial agents .

Case Study 1: Anticancer Activity

A study published in Nature Communications explored the effects of various boronic acids on cancer cell lines. The results indicated that certain derivatives, including those structurally related to this compound, showed promising inhibition of tumor growth in vitro and in vivo models. The study highlighted the potential for these compounds in targeted cancer therapies .

Case Study 2: Enzyme Inhibition

In another investigation, researchers examined the enzyme inhibition capabilities of boronic acids. They found that this compound effectively inhibited serine proteases, suggesting its utility in modulating inflammatory responses and potentially treating related diseases .

Comparative Analysis with Related Compounds

Compound NameStructureBiological ActivityNotes
This compoundStructureAnticancer, AntimicrobialUnique methoxymethoxy group enhances solubility
3-Bromo-2-(methoxymethoxy)benzaldehydeStructureAntimicrobialSimilar structure with potential different reactivity
4-Chloro-2-(methoxymethoxy)phenylboronic acidStructureAnticancerExhibits different enzyme inhibition profiles

Q & A

Q. Example Data :

Carbohydrate Ka (M⁻¹) pH Method
Glucose120 ± 157.4ITC
Fructose450 ± 307.4ITC

Advanced: How can conflicting solubility data in chloroform be reconciled for crystallization?

Answer:
Discrepancies arise from hydration states (anhydrous vs. hydrated forms). Strategies:

  • Hydration Control : Dry chloroform over molecular sieves for anhydrous conditions .
  • Gradient Crystallization : Slowly reduce temperature from 40°C to 4°C to isolate monohydrate crystals (confirmed via XRPD) .
  • Purity Check : Use HPLC (C18 column, MeOH/H₂O eluent) to detect impurities affecting solubility .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • Hazards : Skin/eye irritation (GHS07); avoid inhalation .
  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Spill Management : Neutralize with sodium bicarbonate, then adsorb with vermiculite .

Advanced: What strategies optimize its use in stimuli-responsive polymer systems?

Answer:
The boronic acid’s pH-responsive diol-binding enables dynamic polymer networks:

  • Copolymer Design : Synthesize with N-isopropylacrylamide (NIPAM) for dual thermo/pH responsiveness .
  • Cross-Linking : Use 1,3-diols (e.g., sorbitol) to form reversible bonds (confirmed via rheology) .
  • Applications : Drug delivery (e.g., insulin release at pH 7.4) or self-healing hydrogels .

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